1H-Indole-3-carbothioamide
Overview
Description
1H-Indole-3-carbothioamide is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C9H8N2S and a formula weight of 176.2 .
Synthesis Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Molecular Structure Analysis
The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set .
Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .
Physical And Chemical Properties Analysis
It is a crystalline solid . Its solubility varies in different solvents: DMF: 30 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml .
Scientific Research Applications
1. Chemoprevention in Cancer
1H-Indole-3-carbothioamide, and its derivatives like indole-3-carbinol, have been studied extensively for their chemopreventive properties in various forms of cancer. Research indicates that indole-3-carbinol exhibits efficacy in preventing chemically-induced mammary tumors. It has shown significant reduction in cancer multiplicity when administered during the initiation and promotion phases of cancer development. This compound also induces various phase I and phase II drug metabolizing enzymes in the liver, suggesting a systemic mechanism of cancer prevention (Grubbs et al., 1995).
2. Antidepressant Activity
Another derivative, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, has shown promising results in preclinical evaluations for antidepressant activity. A specific compound within this series significantly reduced immobility time in force swimming and tail suspension tests in rats, indicating its potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).
3. Anti-Tumor and Chemopreventive Effects
Indole-3-carbinol has been acknowledged for its anti-tumor and chemopreventive effects. This compound has shown to induce apoptosis significantly more effectively than its parent compound, indole-3-carbinol, and affects the phosphorylation or expression of multiple signaling targets including Akt, mitogen-activated protein kinases, Bcl-2 family members, survivin, nuclear factor-kappaB, cyclin D1, p21, and p27. This broad range of targeted effects underscores its efficacy in inhibiting tumor growth and its potential therapeutic value in cancer treatment, particularly in prostate cancer (Weng et al., 2007).
4. Antioxidant Defense Systems
Indole-3-carbinol has also been studied for its effects on antioxidant defense systems. For instance, Indole-3-butyric acid, a plant growth regulator and a derivative of indole-3-carbinol, has been observed to affect the antioxidant defense system in various tissues of rats, indicating its potential role in mitigating oxidative stress and its implications in various biological processes (Topalca, Yeğin, & Çelik, 2009).
5. Hepatic Protection
Indole-3-carbinol and its major derivatives have shown pleiotropic protective effects on chronic liver injuries. These compounds modulate enzymes relevant to hepatitis viral replication, lipogenesis, and the metabolism of ethanol and other hepatotoxic substances, offering a multi-faceted approach to liver protection. The compounds also exhibit anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects on hepatic protection through a pleiotropic mechanism (Wang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-indole-3-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWNZMJWESSLGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483725 | |
Record name | 1H-INDOLE-3-CARBOTHIOAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-carbothioamide | |
CAS RN |
59108-90-6 | |
Record name | 1H-INDOLE-3-CARBOTHIOAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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